molecular formula C10H9ClF2O B7973355 2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973355
M. Wt: 218.63 g/mol
InChI Key: KKXJRGZERIDZRF-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C10H9ClF2O It is a derivative of ethanone, characterized by the presence of chloro, dimethylphenyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone typically involves the reaction of 2,5-dimethylphenyl derivatives with chloro and difluoro reagents under controlled conditions. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanol.

    Oxidation: Formation of 2-chloro-1-(2,5-dimethylphenyl)-2,2-difluoroacetic acid.

Scientific Research Applications

2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets through its functional groups. The chloro and difluoro groups can participate in electrophilic and nucleophilic interactions, respectively, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone
  • 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone

Uniqueness

2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone is unique due to the specific positioning of the chloro, dimethylphenyl, and difluoro groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXJRGZERIDZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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